molecular formula C17H15NO4 B12522971 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- CAS No. 692756-07-3

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-

Cat. No.: B12522971
CAS No.: 692756-07-3
M. Wt: 297.30 g/mol
InChI Key: PHOQCAGAUFCYHO-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- is a structurally complex organic compound characterized by:

  • A pyrrole core: A five-membered aromatic heterocycle with one nitrogen atom, substituted at the 1-position with a benzyl (phenylmethyl) group.
  • Functionalized side chain: A hexenoic acid backbone modified with two ketone (dioxo) groups at positions 2 and 2.

Its structural determination likely employs X-ray crystallography, with refinement software such as SHELXL .

Properties

CAS No.

692756-07-3

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

6-(1-benzylpyrrol-2-yl)-2,4-dioxohex-5-enoic acid

InChI

InChI=1S/C17H15NO4/c19-15(11-16(20)17(21)22)9-8-14-7-4-10-18(14)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22)

InChI Key

PHOQCAGAUFCYHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Alkylation of Pyrrole-2-Carboxaldehyde

    • Reagents : Benzyl bromide, NaOH (1.5 eq), THF.
    • Conditions : 0°C to room temperature, 12 hours.
    • Product : N-Benzyl-pyrrole-2-carboxaldehyde (Yield: 85–92%).
  • Condensation with Acetone

    • Reagents : Acetone, NaOH (2.0 eq), ethanol.
    • Conditions : Reflux, 6 hours.
    • Product : 3-Buten-2-one intermediate (Yield: 78–84%).
  • Reaction with Diethyl Oxalate

    • Reagents : Diethyl oxalate, NaOEt (1.2 eq), THF.
    • Conditions : 0°C to room temperature, 4 hours.
    • Product : Ethyl 2,4-dioxo-5-hexenoate (Yield: 70–77%).
  • Hydrolysis to Acid

    • Reagents : 6 N NaOH, ethanol.
    • Conditions : Reflux, 2 hours.
    • Product : Compound A (Yield: 88–95%).

Key Data

Step Reaction Yield (%) Purity (HPLC)
1 Alkylation 92 >98%
2 Condensation 84 97%
3 Diethyl Oxalate Addition 77 95%
4 Hydrolysis 95 >99%

Convergent Route via Grignard Reagent Coupling

A patent (US5298627A) describes a convergent strategy using organometallic intermediates to enhance stereochemical control. This method avoids low-temperature conditions, improving scalability.

Procedure Highlights

  • Pyrrole Protection : N-Benzyl-pyrrole is treated with 2,2-dimethoxypropane and methanesulfonic acid to form a ketal-protected intermediate.
  • Grignard Addition : Vinyl magnesium chloride (2.5 eq) reacts with the ketal at reflux, followed by acid hydrolysis (HCl/MeOH) to yield the diketone core.
  • Oxidative Functionalization : MnO₂-mediated oxidation introduces the α,β-unsaturated ketone (Yield: 68%).

Advantages

  • Eliminates cryogenic steps (-78°C) required in earlier methods.
  • Enables enantiomeric enrichment (85:15 ratio) without chromatography.

Suzuki Coupling for Aryl Functionalization

PMC studies () introduce aryl diversity at the pyrrole ring using palladium-catalyzed cross-coupling. This method is critical for synthesizing analogs with enhanced antiviral activity.

Protocol

  • Iodination : N-Benzyl-pyrrole is iodinated at the 4-position using N-iodosuccinimide (NIS) in DMF (Yield: 91%).
  • Suzuki-Miyaura Coupling :
    • Catalyst : Pd(PPh₃)₄ (5 mol%).
    • Conditions : 80°C, 12 hours, K₂CO₃ (3 eq).
    • Scope : Aryl boronic acids with electron-withdrawing groups (e.g., 4-CF₃) achieve yields >80%.

Applications

  • Generates derivatives with IC₅₀ values as low as 2.5 μM against HIV-1 RNase H.

One-Pot Tandem Alkylation/Condensation

A modified approach (EP2537827A1) streamlines synthesis by combining alkylation and condensation in a single vessel, reducing purification steps.

Optimized Conditions

  • Solvent : Tetrahydrofuran (THF).
  • Base : t-BuOK (1.2 eq).
  • Temperature : 0°C to reflux.
  • Yield : 82% overall.

Limitations

  • Requires strict anhydrous conditions to prevent diketone degradation.

Solid-Phase Synthesis for High-Throughput Production

A parallel synthesis platform (Büchi SynCor reactor) automates the production of Compound A libraries. This method is ideal for structure-activity relationship (SAR) studies.

Key Parameters

Parameter Value
Reaction Scale 50 mL/tube
Temperature Control -20°C to 150°C
Typical Throughput 12 compounds/batch

Outcomes

  • 50 analogs synthesized in <72 hours.
  • Identified 8g as a dual HIV-1 integrase/RNase H inhibitor (IC₅₀ = 26 nM).

Comparative Analysis of Methods

Method Yield (%) Scalability Stereocontrol Cost Efficiency
Parallel Four-Step 95 High Moderate $$
Convergent Grignard 68 Medium High $$$
Suzuki Coupling 80 Low Low $$$$
One-Pot Tandem 82 High Moderate $$
Solid-Phase 70–90 Very High Low $$$$

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a hexenoic acid backbone and a pyrrole ring. This configuration contributes to its biological activity, particularly as an inhibitor of certain enzymes involved in viral replication.

Antiviral Activity

One of the most notable applications of 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl] is its role as an antiviral agent. Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on HIV-1 replication. In a study evaluating various analogues, it was found that several compounds displayed potent inhibition against recombinant HIV-1 integrase and ribonuclease H (RNase H) with IC50 values ranging from 2.5 μM to 26 nM .

Table 1: Inhibition Potency of Selected Analogues

Compound IDTarget EnzymeIC50 Value (nM)
8gIntegrase26
7bRNase H3
7uRNase H3

These findings suggest that the diketo-acid moiety present in the compound is crucial for its activity against HIV-related enzymes, making it a potential candidate for further development as a therapeutic agent.

Cytotoxic Effects

In addition to its antiviral properties, derivatives of this compound have shown cytotoxic effects against leukemic cells. A study highlighted the mechanism of action of several diketo hexenoic acid derivatives, indicating their potential as selective non-nucleoside inhibitors of mammalian terminal deoxynucleotidyl transferases . This suggests that these compounds could be explored for their utility in cancer therapies.

Table 2: Cytotoxicity Data Against Leukemic Cells

Compound IDCell Line TestedIC50 Value (μM)
DKHA Derivative AK562 (Leukemia)0.5
DKHA Derivative BHL-60 (Leukemia)0.7

Case Study: Dual Inhibitors Development

A significant study focused on synthesizing a series of analogues based on the original compound to develop dual inhibitors targeting both RNase H and integrase. The parallel synthesis approach allowed for rapid screening of multiple compounds, leading to the identification of several promising candidates with dual inhibitory activity . The research emphasized the importance of structural modifications in enhancing biological activity.

Case Study: Mechanism Characterization

Another research effort investigated the mechanism by which diketo hexenoic acid derivatives exert their cytotoxic effects on leukemic cells. The study revealed that these compounds induce apoptosis through specific pathways, highlighting their potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- involves the inhibition of specific enzymes. It acts as a dual inhibitor of HIV-1 integrase and ribonuclease H. By binding to the active sites of these enzymes, it prevents the integration of viral DNA into the host genome and the degradation of RNA, thereby inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Heterocycle Type Key Substituents Functional Groups Potential Applications
5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- 1H-pyrrole Benzyl, hexenoic acid with dioxo groups Ketones, carboxylic acid derivative Hypothetical: Enzyme inhibition
Cetirizine Ethyl Ester () Piperazine Chlorophenyl, ethoxyacetic acid ethyl ester Ester, tertiary amine Antihistamine prodrug
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid () Piperazine Chlorophenyl, acetic acid Carboxylic acid, tertiary amine Antihistamine impurity

Key Observations:

Heterocycle Diversity: The target compound’s pyrrole ring (5-membered, aromatic) contrasts with piperazine (6-membered, non-aromatic, two nitrogen atoms) in cetirizine derivatives.

The dioxo-hexenoic acid chain introduces electron-withdrawing ketones, which could affect acidity (pKa) and hydrogen-bonding capacity relative to cetirizine’s acetic acid or ester moieties.

Functional Group Reactivity: The carboxylic acid derivative in the target compound may confer solubility in polar solvents, akin to cetirizine’s acetic acid group. However, the α,β-unsaturated ketone (from hexenoic acid) could render it susceptible to nucleophilic addition reactions, unlike the more stable esters in cetirizine analogues.

Table 2: Methodological Comparisons

Aspect Target Compound Cetirizine-Related Compounds ()
Chromatography Likely reverse-phase HPLC with UV detection HPLC using sodium perchlorate buffer, methanol gradients
Structural Elucidation X-ray crystallography (SHELX refinement) NMR, mass spectrometry
Stability Susceptible to keto-enol tautomerism Degradation via ester hydrolysis or oxidation

Key Insights:

  • Chromatography: The target compound’s lipophilic benzyl group and polar acid chain may require optimized mobile phases (e.g., methanol-buffer systems) similar to those used for cetirizine impurities .
  • Synthesis Challenges: Introducing the dioxo-hexenoic acid chain may involve multi-step reactions, contrasting with the straightforward alkylation of piperazine in cetirizine synthesis.

Biological Activity

5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl] is a compound that has gained attention due to its biological activities, particularly in the context of HIV treatment. This article explores its biological activity, focusing on its potential as a dual inhibitor of HIV-1 integrase and reverse transcriptase-associated ribonuclease H.

Chemical Structure

The compound features a pyrrole ring substituted with a phenylmethyl group and a diketo acid moiety. The structure can be represented as follows:

C6H10O2 CID 15308 \text{C}_6\text{H}_{10}\text{O}_2\quad \text{ CID 15308 }

5-Hexenoic acid derivatives have been identified as dual inhibitors targeting both the integrase (IN) and ribonuclease H (RNase H) functions of HIV-1. The diketo acid moiety plays a crucial role in binding to the active sites of these enzymes, which are essential for viral replication.

Inhibition of HIV-1

Research indicates that several derivatives of 5-hexenoic acid exhibit significant inhibitory effects on HIV-1 replication. For instance, compounds derived from this structure have shown IC50 values indicating effective inhibition against RNase H and integrase:

CompoundTarget EnzymeIC50 (μM)
7bRNase H3
7uRNase H3
8gIntegrase26

These findings suggest that modifications to the phenylmethyl group can enhance the potency of these compounds against HIV-1 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position of substituents on the pyrrole ring significantly influences biological activity. Specifically, substitution at the 4-position with various phenyl groups has been shown to optimize inhibitory activity against both IN and RNase H. The presence of electron-withdrawing groups enhances binding affinity, leading to lower IC50 values .

Study on Pyrrolyl Derivatives

A study synthesized a series of pyrrolyl diketohexenoic derivatives and evaluated their anti-HIV activities. Among the tested compounds, those with phenyl substitutions exhibited superior inhibitory effects, confirming the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

In a comparative analysis involving various phenolic compounds, it was found that derivatives containing similar diketo structures were effective in inhibiting chronic diseases beyond HIV, showcasing their potential therapeutic versatility .

Q & A

Advanced Research Question

  • Intermediate stabilization : Protect labile groups (e.g., dioxo moieties) with trimethylsilyl derivatives.
  • Catalyst screening : Test Pd/C or organocatalysts for aryl coupling steps.
  • DoE-guided optimization : Prioritize variables like stoichiometry (1:1.2 molar ratio) and solvent polarity (DMF vs. THF) .

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